3-butyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-butyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H28N6O3 and its molecular weight is 388.472. The purity is usually 95%.
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Scientific Research Applications
Receptor Affinity and Phosphodiesterases Activity
Compounds structurally related to the one have been synthesized and evaluated for their affinity towards serotonin (5-HT) and dopamine (D2) receptors, as well as their inhibitory potencies for phosphodiesterases (PDE4B1 and PDE10A). Such studies are crucial in understanding the mechanism of action for potential therapeutic agents. For instance, Zagórska et al. (2016) identified promising structures for further modification and detailed mechanistic study, indicating their potential utility in developing hybrid ligands with specific receptor and enzyme activity (Zagórska et al., 2016).
Antidepressant and Anxiolytic-like Activity
Another study by Zagórska et al. (2015) synthesized and tested arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, evaluating their affinity for serotoninergic and dopaminergic receptors. This research highlights the potential of such compounds in treating mood disorders, identifying potent ligands with additional affinity for D2 receptors, which could be developed as antidepressants or anxiolytics (Zagórska et al., 2015).
Synthesis and Pharmacological Evaluation
Further, the synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives have been conducted, revealing compounds with potent 5-HT(1A) receptor ligands and potential anxiolytic/antidepressant activity. This work by Zagórska et al. (2009) provides a foundation for future research into new derivatives with psychotropic properties (Zagórska et al., 2009).
Antiproliferative Activity
Additionally, compounds bearing structural resemblance to 3-butyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been designed, synthesized, and tested as anticancer agents. Liu et al. (2018) evaluated novel compounds for cytotoxicity against various human cancer cell lines, identifying promising candidates with significant antiproliferative activity (Liu et al., 2018).
Properties
IUPAC Name |
2-butyl-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O3/c1-4-5-6-24-17(26)15-16(21(3)19(24)27)20-18-23(14(2)13-25(15)18)8-7-22-9-11-28-12-10-22/h13H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQATTBHDKUEFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C=C(N3CCN4CCOCC4)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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